molecular formula C25H25NO2 B10791523 N-Propyl-2-phenylnorapomorphine hydrochloride

N-Propyl-2-phenylnorapomorphine hydrochloride

Cat. No.: B10791523
M. Wt: 371.5 g/mol
InChI Key: DSINXCRDVCZBKB-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propyl-2-phenylnorapomorphine hydrochloride is an aporphine derivative and a dopamine agonist closely related to apomorphine. It has been studied for its effects on the central nervous system, particularly its ability to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection in rodents .

Preparation Methods

The synthesis of N-Propyl-2-phenylnorapomorphine hydrochloride involves several steps. One common method includes the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids. Another approach involves direct N-substitution on the aporphine backbone . These methods yield the compound with similar overall efficiency and are chosen based on the desired binding affinities and activities to dopamine receptors .

Chemical Reactions Analysis

N-Propyl-2-phenylnorapomorphine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Propyl-2-phenylnorapomorphine hydrochloride has several scientific research applications:

Mechanism of Action

N-Propyl-2-phenylnorapomorphine hydrochloride exerts its effects by acting as a dopamine agonist. It preferentially activates D2 and D3 autoreceptors at low doses, leading to inhibition and catalepsy. At higher doses, it activates postsynaptic receptors, resulting in enhanced dopaminergic signaling and increased activity . This biphasic effect is due to the differential activation of autoreceptors versus postsynaptic receptors .

Comparison with Similar Compounds

N-Propyl-2-phenylnorapomorphine hydrochloride is unique among similar compounds due to its specific binding affinities and biphasic effects on locomotion. Similar compounds include:

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

(6aR)-2-phenyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C25H25NO2/c1-2-11-26-12-10-18-13-19(16-6-4-3-5-7-16)14-20-23(18)21(26)15-17-8-9-22(27)25(28)24(17)20/h3-9,13-14,21,27-28H,2,10-12,15H2,1H3/t21-/m1/s1

InChI Key

DSINXCRDVCZBKB-OAQYLSRUSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)C5=CC=CC=C5)C(=C(C=C4)O)O

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)C5=CC=CC=C5)C(=C(C=C4)O)O

Origin of Product

United States

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